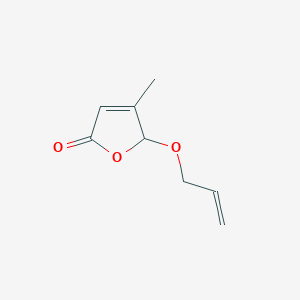![molecular formula C24H24N3O2.Cl<br>C24H24ClN3O2 B13806190 [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride CAS No. 70210-03-6](/img/structure/B13806190.png)
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride is a chemical compound with the molecular formula C24H24ClN3O2 and a molecular weight of 421.919 g/mol . This compound is known for its anthraquinonic structure and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride involves the reaction of 4-amino-9,10-dihydro-9,10-dioxo-1-anthracene with benzyltrimethylammonium chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which have applications in dyes and pigments .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride is used as a precursor for the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology
In biological research, this compound is used as a staining agent for nucleic acids and proteins. Its anthraquinonic structure allows it to bind to biological molecules, making it useful in various staining techniques .
Medicine
Its ability to interact with biological molecules makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles and printing .
Wirkmechanismus
The mechanism of action of [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride involves its interaction with biological molecules such as nucleic acids and proteins. The compound binds to these molecules through hydrogen bonding and van der Waals forces, leading to changes in their structure and function . This interaction can affect various cellular processes, making the compound useful in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt
- N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)benzamide
Uniqueness
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride is unique due to its specific structure, which combines an anthraquinone moiety with a benzyltrimethylammonium group. This unique combination allows it to interact with a wide range of biological molecules, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
70210-03-6 |
|---|---|
Molekularformel |
C24H24N3O2.Cl C24H24ClN3O2 |
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
[4-[(4-amino-9,10-dioxoanthracen-1-yl)amino]phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C24H23N3O2.ClH/c1-27(2,3)14-15-8-10-16(11-9-15)26-20-13-12-19(25)21-22(20)24(29)18-7-5-4-6-17(18)23(21)28;/h4-13H,14H2,1-3H3,(H2-,25,26,28,29);1H |
InChI-Schlüssel |
YWQGBEZVKSQFGW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




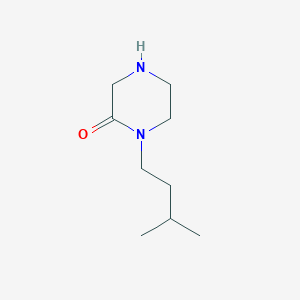

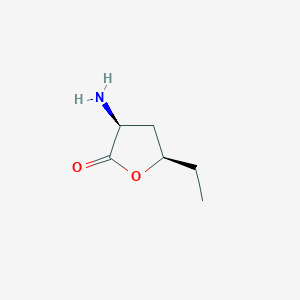

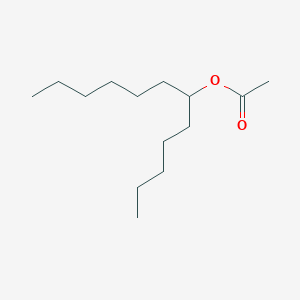
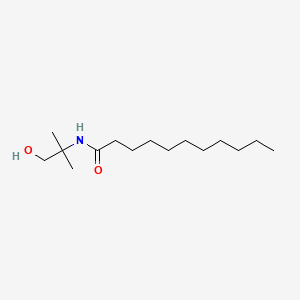
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)


